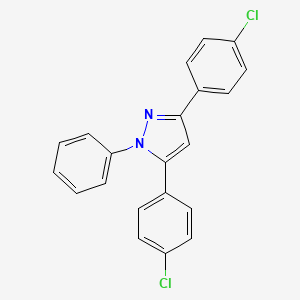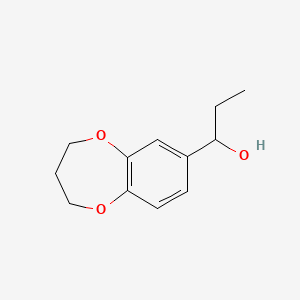
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxepin, a bicyclic structure containing a dioxepin ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of the Propanol Group: The next step involves the introduction of the propanol group at the 7-position of the benzodioxepin ring. This can be achieved through a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzodioxepin intermediate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with an amine group instead of a propanol group.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A related compound with a thiol group instead of a propanol group.
Uniqueness
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is unique due to its specific functional group (propanol) and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
35533-71-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-10(13)9-4-5-11-12(8-9)15-7-3-6-14-11/h4-5,8,10,13H,2-3,6-7H2,1H3 |
Clave InChI |
KEHJQAQDJPWHJF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)OCCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


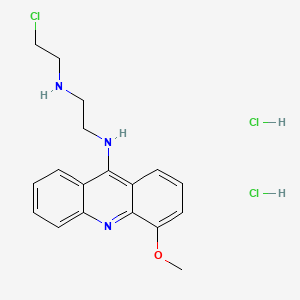

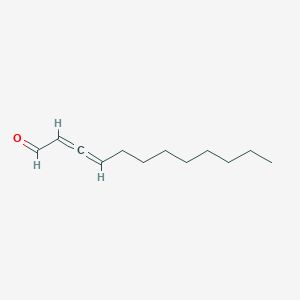
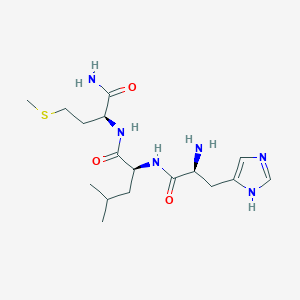
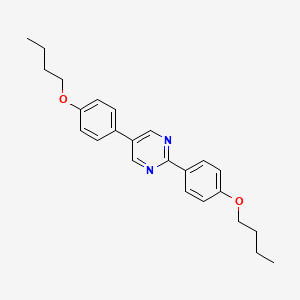
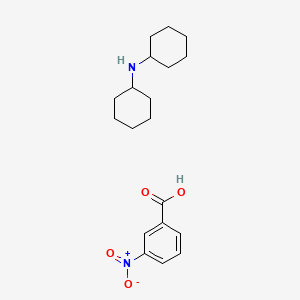
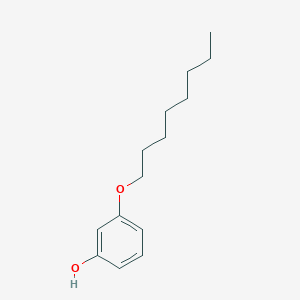
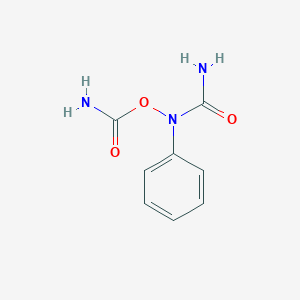
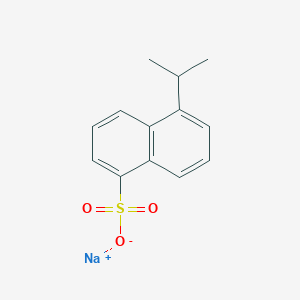
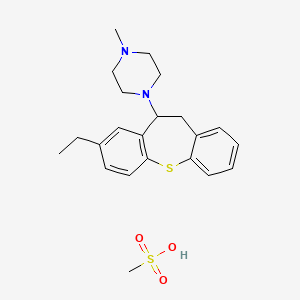
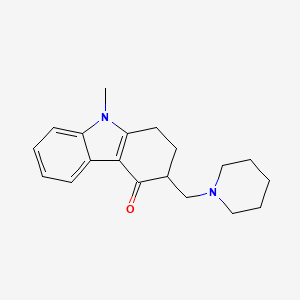
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
